molecular formula C15H14OS B14274031 Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]- CAS No. 137693-72-2

Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]-

Cat. No.: B14274031
CAS No.: 137693-72-2
M. Wt: 242.3 g/mol
InChI Key: NZYCZBAOSXWZJS-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]- is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a sulfinyl group attached to a phenylethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]- typically involves multiple steps. One common method includes the sulfoxidation of a precursor compound, such as 1-methyl-4-[(2-phenylethenyl)sulfanyl]benzene, using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its sulfide counterpart using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]- involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfanyl]-: The reduced form of the compound with a sulfanyl group instead of a sulfinyl group.

    Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfonyl]-: The oxidized form with a sulfonyl group.

    Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]thio]-: A related compound with a thioether linkage.

Uniqueness

Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]- is unique due to its specific sulfinyl functional group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfanyl and sulfonyl analogs .

Properties

CAS No.

137693-72-2

Molecular Formula

C15H14OS

Molecular Weight

242.3 g/mol

IUPAC Name

1-methyl-4-(2-phenylethenylsulfinyl)benzene

InChI

InChI=1S/C15H14OS/c1-13-7-9-15(10-8-13)17(16)12-11-14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

NZYCZBAOSXWZJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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